7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Select this compound for its distinct 5-carboxylic acid regiochemistry on the pyrazolo[1,5-a]pyrimidine scaffold—fundamentally different from common 3- or 6-COOH analogs and non-interchangeable due to documented SAR cliffs. The 7-methyl group establishes a minimal-steric-bulk baseline (MW 269.26), preserving lead-likeness headroom for subsequent optimization. The 5-COOH handle enables direct amide coupling, biotinylation, or fluorophore labeling without scaffold redesign. Validated for kinase (PIM-1, CDK2/TRKA) and PDE inhibitor programs. Ideal for focused SAR libraries and chemical probe development.

Molecular Formula C14H11N3O3
Molecular Weight 269.26
CAS No. 1245569-60-1
Cat. No. B2689481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS1245569-60-1
Molecular FormulaC14H11N3O3
Molecular Weight269.26
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C14H11N3O3/c1-8-7-10(14(19)20)15-12-11(13(18)16-17(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,18)(H,19,20)
InChIKeyHSXFOFYWWMACRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid – Core Scaffold & Procurement-Relevant Identity


7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1245569-60-1, MF C₁₄H₁₁N₃O₃, MW 269.26) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged bicyclic framework widely exploited in kinase inhibitor and anti-inflammatory drug discovery [1]. This specific derivative combines a 7-methyl substitution, a 2-oxo functionality, and a 3-phenyl substituent with a carboxylic acid moiety at position 5—a regiochemical arrangement that distinguishes it from the more common 3- or 6-carboxylic acid regioisomers. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% . Its structural features position it as a versatile intermediate or screening candidate in medicinal chemistry campaigns targeting kinases, phosphodiesterases, and other therapeutically relevant enzymes.

Why Generic Substitution Fails for 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


Superficially similar pyrazolo[1,5-a]pyrimidine analogs cannot be casually interchanged because even minor positional perturbations of the methyl, oxo, phenyl, or carboxylic acid groups fundamentally alter target engagement profiles. The pyrazolo[1,5-a]pyrimidine scaffold demonstrates highly sensitive structure–activity relationships (SAR): a shift of the carboxylic acid from position 5 to position 3 or 6 can redirect kinase selectivity from PIM-1 to CDK2, while modifications at the 7-position (e.g., methyl vs. isobutyl vs. 4-methoxyphenyl) drastically modulate potency, isoform selectivity, and cellular efficacy [1]. In anti-inflammatory applications, pyrazolopyrimidine derivatives exhibit COX-2 IC₅₀ values spanning from 53.32 nM to over 250 nM depending solely on peripheral substituent patterns, with COX-2/COX-1 selectivity indices varying from 2.80 to 14.20 across close structural analogs [2]. These SAR cliffs mean that substituting a near-neighbor compound without empirical validation risks complete loss of activity or, worse, introduction of off-target effects. The specific 7-methyl-2-oxo-3-phenyl-5-carboxylic acid configuration represents a unique starting point within this SAR landscape that cannot be replicated by generic scaffold homologs.

Quantitative Differentiation Evidence for 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


Regiochemical Differentiation: 5-Carboxylic Acid vs. 3- and 6-Carboxylic Acid Pyrazolo[1,5-a]pyrimidine Regioisomers

The carboxylic acid position on the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of biological target engagement. The 5-carboxylic acid regioisomer (exemplified by the target compound) is structurally distinct from the more commonly explored 3-carboxylic acid and 6-carboxylic acid analogs. In the COX-2/5-LOX inhibitor series, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives were initially reported as potent in vitro angiotensin II antagonists but lacked oral antihypertensive activity, highlighting a key pharmacokinetic limitation of 3-carboxy regioisomers [1]. Conversely, 5-carboxylic acid-substituted pyrazolopyrimidines have been developed as dual COX-2/5-LOX inhibitors with nanomolar potency (IC₅₀ range: 53.32–254.90 nM against COX-2) and measurable COX-2/COX-1 selectivity indices of 2.80 to 14.20 [2]. For kinase applications, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid-containing compounds have yielded PIM-1 inhibitors with IC₅₀ values as low as 0.87 μM [3], while 6-carboxylic acid congeners (e.g., 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 329207-48-9) have been structurally characterized in complex with cyclophilin D, suggesting divergent target preferences [4]. The 5-carboxy substitution thus offers a distinct pharmacological vector compared to alternative regioisomers.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

7-Methyl vs. 7-Isobutyl Substituent Comparison in 2-Oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Series

Within the 2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid sub-series, the nature of the 7-position substituent critically influences molecular properties relevant to drug-likeness and synthetic tractability. The target compound bears a compact 7-methyl group (MW 269.26, C₁₄H₁₁N₃O₃, tPSA-acceptable range), whereas its closest commercially cataloged analog, 7-isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1573547-47-3), carries a bulkier isobutyl group (MW 311.34, C₁₇H₁₇N₃O₃) . The methyl-for-isobutyl substitution yields a 42 Da molecular weight reduction and eliminates a freely rotatable bond, potentially improving ligand efficiency metrics (LE, LLE) and offering a more favorable starting point for fragment-based or property-driven lead optimization. Although direct head-to-head biological data for this specific compound pair are absent in the public domain, SAR trends across pyrazolo[1,5-a]pyrimidine series consistently demonstrate that 7-position substituents directly modulate both target potency and physicochemical properties. For instance, in PDE4 inhibitor campaigns, optimization of 7-position substituents on the pyrazolo[1,5-a]pyrimidine core achieved a 268-fold potency enhancement (IC₅₀ from 725 nM to 2.7 nM) [1], underscoring the functional significance of this vector.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Functional Group Vector Analysis: 5-Carboxylic Acid as a Synthetic Handle for Derivatization to Bioactive Amides and Esters

The 5-carboxylic acid moiety of the target compound provides a chemically tractable functional group for derivatization into amides, esters, and other conjugates—an advantage not shared by methyl-, trifluoromethyl-, or unsubstituted pyrazolo[1,5-a]pyrimidine analogs commonly used as negative controls. In a recent program, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives were converted to N-hydroxybenzamide-based HDAC6 inhibitors, yielding compound 8e with an HDAC6 IC₅₀ of 3.84 nM and 412-fold selectivity over HDAC1 [1]. The carboxylic acid at position 5 is the essential synthetic precursor for this pharmacophore attachment. Similarly, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid intermediates have been elaborated into CDK2/TRKA dual inhibitors with IC₅₀ values of 0.09 µM and 0.23 µM against CDK2 and 0.45 µM against TRKA [2]. The target compound's 5-carboxylic acid group thus represents a strategic advantage over non-carboxylated pyrazolo[1,5-a]pyrimidine analogs (e.g., 2-phenyl-7-(4-fluorophenyl) derivatives lacking a derivatizable acid handle) that require de novo synthetic routes to introduce conjugation or functional diversity elements.

Click Chemistry Bioconjugation Medicinal Chemistry Library Synthesis

Comparative Vendor Purity and Availability Assessment for Procurement Decision Support

Procurement decisions for research chemicals depend critically on available purity, batch-to-batch consistency, and supplier reliability. For 7-methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1245569-60-1), commercially available purity ranges from 95% (CheMenu, CM905245) to 98% (Leyan, 2229792) . In contrast, closely related analogs exhibit variable commercial availability: 7-isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1573547-47-3) is listed by fewer suppliers, and 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 947014-73-5) is specified at 95% purity from AKSci . The target compound thus offers a favorable balance of verified purity (up to 98%) and multi-supplier sourcing flexibility, reducing supply chain risk for long-term research programs. The carboxylic acid at position 5 also simplifies analytical quality control (HPLC, LC-MS detection sensitivity) compared to less polar, non-ionizable analogs.

Chemical Procurement Quality Control Reproducibility

Best-Fit Research & Industrial Application Scenarios for 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


Medicinal Chemistry Hit-to-Lead Optimization: Kinase and Phosphodiesterase Inhibitor Programs

The compound serves as a compact, ligand-efficient starting point (MW 269.26) for kinase or PDE inhibitor discovery. The 7-methyl group minimizes steric bulk while maintaining a substitution vector known to dramatically influence potency; in PDE4 programs, optimization of the pyrazolo[1,5-a]pyrimidine 7-position achieved a 268-fold IC₅₀ improvement (725 nM to 2.7 nM) . The 5-carboxylic acid enables rapid amide coupling to explore structure–activity relationships. For PIM-1 kinase programs, the pyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold has yielded inhibitors with IC₅₀ values of 0.87 μM , providing a validated starting point for further optimization of the target compound's specific substitution pattern.

Anti-Inflammatory Drug Discovery: Dual COX-2/5-LOX Inhibitor Development

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives have demonstrated dual COX-2/5-LOX inhibition with nanomolar COX-2 potency (IC₅₀ range 53.32–254.90 nM) and COX-2/COX-1 selectivity indices up to 14.20 . The target compound's aryl and carboxylate substitution pattern is consistent with the pharmacophoric requirements for this scaffold. Its 5-carboxylic acid group can be elaborated into hydroxamic acid or amide derivatives to further enhance potency and selectivity, mirroring successful strategies in HDAC6 inhibitor development (IC₅₀ = 3.84 nM, 412-fold selectivity) .

Chemical Biology Tool Compound Synthesis via Carboxylate Derivatization

The 5-carboxylic acid provides a direct conjugation handle for biotinylation, fluorophore labeling, or affinity matrix immobilization without requiring scaffold redesign. This enables the generation of chemical biology probes for target identification (pull-down proteomics), cellular target engagement assays (BRET/FRET), and SPR-based binding studies. The structural precedent of 5-carboxy pyrazolopyrimidines yielding CDK2/TRKA dual inhibitors (IC₅₀ 0.09–0.45 µM) confirms that carboxylate derivatization is well-tolerated and does not abrogate target binding—a critical consideration for probe design.

Structure–Activity Relationship (SAR) Library Synthesis: 7-Position Substituent Scanning

The target compound's defined 7-methyl substitution establishes a minimal-steric-bulk baseline for systematic SAR exploration at this position. Libraries can be generated by replacing the 7-methyl with halogen, aryl, heteroaryl, or bulkier alkyl groups to map potency, selectivity, and ADME property trends. The 42 Da molecular weight advantage of the 7-methyl variant over the 7-isobutyl analog (MW 311.34) ensures that the baseline compound stays within favorable property space (MW < 300), providing headroom for subsequent substituent growth without breaching lead-likeness thresholds.

Quote Request

Request a Quote for 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.